molecular formula C₂₀H₂₈N₂O₁₃ B1139866 p-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside CAS No. 74211-28-2

p-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside

Cat. No.: B1139866
CAS No.: 74211-28-2
M. Wt: 504.44
Attention: For research use only. Not for human or veterinary use.
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Description

p-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside is a chromogenic substrate used in enzyme assays. It is specifically designed to enable effective and accurate detection of enzyme activity. This compound is a derivative of glucopyranoside and is often used in biochemical research to study enzyme kinetics and mechanisms .

Mechanism of Action

Target of Action

The primary target of Gal-b(1-4)-GlcNAc-b-PNP is the enzyme β1,4-Gal-transferase T1 (β4GalT, EC 2.4.1.90) . This enzyme is a type II, trans-Golgi resident enzyme that plays a critical role in the extension of the glycan chains of glycoproteins and glycolipids . It is involved in important cell surface functions and in the immune system .

Mode of Action

Gal-b(1-4)-GlcNAc-b-PNP interacts with its target, β4GalT, by acting as a substrate for the enzyme . The enzyme, in the presence of a manganese (Mn2+) ion, transfers galactose from UDP-galactose to the N-acetylglucosamine (b-GlcNAc) present in the compound . This results in the synthesis of the disaccharide moiety LacNAc (Gal 1-4Glc) that has a 1-4-glycosidic linkage .

Biochemical Pathways

The action of Gal-b(1-4)-GlcNAc-b-PNP affects the glycosylation pathways, specifically the synthesis of poly-N-acetyllactosamines . These are attached to N-glycans, O-glycans, and glycolipids . The synthesis of these structures involves the alternate actions of 1,3-N-acetylglucosaminyltransferase and 1,4-galactosyltransferase .

Pharmacokinetics

The compound’s interaction with its target enzyme in the trans-golgi network suggests that it is likely to be absorbed and distributed within cells where it can interact with its target .

Result of Action

The result of the action of Gal-b(1-4)-GlcNAc-b-PNP is the synthesis of the disaccharide moiety LacNAc (Gal 1-4Glc) that has a 1-4-glycosidic linkage . This contributes to the extension of the glycan chains of glycoproteins and glycolipids , playing a critical role in cell surface functions and in the immune system .

Action Environment

The action of Gal-b(1-4)-GlcNAc-b-PNP is influenced by the presence of a manganese (Mn2+) ion, which is required for the transfer of galactose from UDP-galactose to the N-acetylglucosamine (b-GlcNAc) present in the compound . The enzyme’s location in the trans-Golgi network also suggests that the cellular environment plays a role in the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using suitable protecting groups.

    Glycosylation: The protected glucopyranoside is glycosylated with 4-nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside under acidic conditions.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve automated synthesis using solid-phase techniques. This allows for high-throughput production and ensures consistency in the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

p-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Hydrolysis: This compound can be hydrolyzed by specific enzymes, resulting in the release of 4-nitrophenol, which can be detected spectrophotometrically.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common in typical biochemical assays.

Common Reagents and Conditions

    Enzymes: Specific glycosidases are used to hydrolyze the compound.

    Acidic or Basic Conditions: Depending on the desired reaction, acidic or basic conditions may be employed.

Major Products Formed

Scientific Research Applications

p-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl b-D-glucopyranoside: Another chromogenic substrate used in enzyme assays.

    2-Nitrophenyl b-D-galactopyranoside: Used for similar purposes in biochemical research.

Uniqueness

p-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside is unique due to its specific structure, which allows it to be used in the detection of specific enzyme activities. Its chromogenic properties make it a valuable tool in various biochemical assays .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O13/c1-8(25)21-13-15(27)18(35-20-17(29)16(28)14(26)11(6-23)33-20)12(7-24)34-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15-,16+,17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNNKRYJIDEOHX-KDKNCOTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745389
Record name 4-Nitrophenyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74211-28-2
Record name 4-Nitrophenyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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